molecular formula C17H19NO4S B497502 2-(4-Tert-butylbenzenesulfonamido)benzoic acid CAS No. 889788-32-3

2-(4-Tert-butylbenzenesulfonamido)benzoic acid

Cat. No.: B497502
CAS No.: 889788-32-3
M. Wt: 333.4g/mol
InChI Key: QWULAMIYVJUGHC-UHFFFAOYSA-N
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Description

2-(4-Tert-butylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylbenzenesulfonamido)benzoic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

2-(4-Tert-butylbenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylbenzoic acid
  • 4-Tert-butylbenzenesulfonic acid
  • 2-Aminobenzoic acid

Uniqueness

2-(4-Tert-butylbenzenesulfonamido)benzoic acid is unique due to the presence of both a sulfonamide and a benzoic acid group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)12-8-10-13(11-9-12)23(21,22)18-15-7-5-4-6-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWULAMIYVJUGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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